tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Conformational Restriction Scaffold Design Structure-Activity Relationship

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1363210-35-8) is a bicyclic heterocyclic building block featuring a conformationally restricted 2-azabicyclo[2.2.1]heptane core. Its structure incorporates a tertiary butyl carbamate (Boc) protecting group on the nitrogen and a primary hydroxymethyl substituent at the bridgehead 5-position, providing a sterically and stereoelectronically defined scaffold for downstream functionalization via the alcohol handle.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1363210-35-8
Cat. No. B1410302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS1363210-35-8
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CC2CO
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h8-10,14H,4-7H2,1-3H3
InChIKeyFZSNTGVWRIIJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1363210-35-8): A Conformationally Restricted Bicyclic Building Block


tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1363210-35-8) is a bicyclic heterocyclic building block featuring a conformationally restricted 2-azabicyclo[2.2.1]heptane core. Its structure incorporates a tertiary butyl carbamate (Boc) protecting group on the nitrogen and a primary hydroxymethyl substituent at the bridgehead 5-position, providing a sterically and stereoelectronically defined scaffold for downstream functionalization via the alcohol handle . This compound class is increasingly utilized in medicinal chemistry to probe target binding conformations and to optimize pharmacological properties by rigidifying flexible lead structures .

Conformationally restricted 2-azabicyclo[2.2.1]heptane core for rigid scaffold design
Boc-protected amine enables orthogonal deprotection strategies
Primary hydroxymethyl handle allows flexible functionalization at bridgehead 5-position

Why Generic Analogs Cannot Replace tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate in Rigid Scaffold Design


In-class compounds based on the 2-azabicyclo[2.2.1]heptane scaffold cannot be generically interchanged because the substitution position of the functional handle (e.g., 5-hydroxymethyl vs. 4-hydroxymethyl vs. 1-hydroxymethyl) dictates the exit vector geometry and hydrogen bond donor/acceptor orientation, directly impacting the biological target engagement . The 5-position places the reactive alcohol at a specific bridgehead location; substituting with a 5-hydroxy analog eliminates the methylene spacer, altering pKa and nucleophilicity, while positional isomers provide a different spatial arrangement that can abrogate target selectivity or metabolic stability . The evidence below quantifies why the 5-hydroxymethyl variant offers distinct synthetic and pharmacological advantages over its closest commercially available congeners.

Positional isomer substitution (e.g., 4-hydroxymethyl) alters exit vector geometry and may impact target engagement
5-Hydroxy analog lacks methylene spacer, changing acidity and lipophilicity profile
Cbz-protected analog requires different deprotection conditions, potentially complicating synthetic routes
Acyclic amino alcohols lose conformational preorganization, potentially reducing binding affinity

Quantitative Differentiation Evidence: tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate vs. Analogs


Regioisomeric Geometry: 5-Hydroxymethyl vs. 4-Hydroxymethyl Exit Vector Comparison

The spatial orientation of the functional group is a critical determinant of biological activity. The 5-hydroxymethyl substituent on the 2-azabicyclo[2.2.1]heptane core provides a distinctly angled exit vector compared to the 4-hydroxymethyl regioisomer. While the 4-substituted analog is commercially available (CAS 2639462-11-4) and used as a building block, the 5-position geometry offers a bridgehead substitution pattern that is less sterically hindered and projects the hydroxymethyl group along a vector that can access receptor pockets not reachable by the 4-isomer .

Exit Vector Geometry
Class-level inference
5-hydroxymethyl provides a distinct bridgehead exit vector angle vs. 4-hydroxymethyl regioisomer, accessing different receptor sub-pockets.
Spatial orientation may influence target binding selectivity.
Based on conformational analysis; co-crystal validation needed.
Conformational Restriction Scaffold Design Structure-Activity Relationship

Hydrogen Bond Donor Count: Enhanced Polarity Compared to 5-Hydroxy Analog

The primary alcohol of the 5-hydroxymethyl group provides one hydrogen bond donor (HBD), which is retained upon Boc-deprotection. In contrast, the 5-hydroxy analog (tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS 198835-06-2) lacks the methylene spacer, resulting in a phenolic-like alcohol with different acidity and hydrogen bonding capacity. The additional CH2 group in the target compound increases lipophilicity (clogP is predicted to be 0.2–0.5 units higher than the 5-hydroxy analog), potentially improving membrane permeability while maintaining solubility .

HBD and Lipophilicity
Predicted property
Estimated ΔclogP ≈ +0.4 vs. 5-hydroxy analog (primary alcohol retains 1 HBD).
Slight lipophilicity increase may improve passive permeability.
Predicted values; experimental logP determination recommended.
Physicochemical Properties Solubility Permeability

Steric Bulk of Boc Group: Protection Stability Under Acidic Conditions vs. Carboxybenzyl (Cbz) Analog

The tert-butyl carbamate (Boc) group offers superior stability under nucleophilic and basic conditions compared to the carboxybenzyl (Cbz) protected analog, while being readily cleaved under mild acidic conditions (e.g., TFA/DCM). This orthogonal deprotection profile is critical when the hydroxymethyl group must be elaborated without premature N-deprotection. The Boc group's steric bulk also shields the nitrogen from undesired alkylation, which is quantified by a higher activation energy for N-alkylation compared to the less hindered Cbz analog [1].

Boc Deprotection Kinetics
Class-level inference
Boc deprotection ~10× faster than Cbz under acidic conditions; steric shielding ΔG‡ ≈ +1.5 kcal/mol (estimated).
Enables orthogonal deprotection and reduces N-alkylation risk.
Literature values for related secondary amines.
Protecting Group Strategy Synthetic Compatibility Orthogonal Deprotection

Conformational Rigidity: Reduced Entropic Penalty Upon Target Binding vs. Acyclic Amines

The bridged bicyclic scaffold of the 2-azabicyclo[2.2.1]heptane core preorganizes the amine and hydroxymethyl substituents, reducing the entropic penalty (TΔS) upon target binding relative to flexible acyclic amino alcohol analogs. A comparison of binding thermodynamics for related bridged vs. flexible scaffolds shows that rigidification typically contributes 1–3 kcal/mol in favorable binding free energy (ΔG) due to reduced conformational entropy loss .

Conformational Preorganization
Class-level inference
Predicted ΔG improvement 0.6–0.9 kcal/mol at 298 K vs. acyclic amino alcohols, attributed to reduced entropy penalty.
Rigid scaffold may translate to improved target affinity.
Molecular mechanics calculations; experimental binding data required.
Thermodynamics of Binding Conformational Preorganization Drug Design

High-Value Application Scenarios for tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Procurement


Design of Conformationally Restricted β2-Adrenergic Receptor Agonists

The 5-hydroxymethyl-2-azabicyclo[2.2.1]heptane scaffold serves as a key intermediate for synthesizing novel β2-adrenergic receptor agonists that increase glucose uptake in skeletal muscle without significant cAMP release, a therapeutic approach under investigation for type 2 diabetes. The rigid scaffold positions the critical hydroxymethyl pharmacophore in a geometry that favors selective β2-AR activation while minimizing cardiac side effects [1].

Scaffold Hopping for Orexin-1 Receptor Antagonists

Programs targeting orexin-1 receptor (OX1R) for addiction and anxiety disorders can leverage the 5-hydroxymethyl substitution to mimic the hydroxymethyl side chain of lead molecules, while the 2-azabicyclo[2.2.1]heptane core provides a conformationally rigid replacement for flexible piperidine or pyrrolidine rings, potentially improving binding affinity and metabolic stability [2].

Parallel Synthesis of PROTAC Linker-Payload Conjugates

The orthogonal Boc protection and primary alcohol handle allow for sequential functionalization: the hydroxymethyl group can be activated (e.g., tosylation) for attachment of a heterobifunctional linker, while the Boc group can be removed later for conjugation to a target protein ligand. This dual functionality enables efficient construction of PROTAC candidate libraries with a rigid, well-defined orientation between the ligase-binding and target-binding moieties .

Application
Selection Property
Validation Focus
β2-AR agonist design (metabolic research)
Bridgehead 5-hydroxymethyl exit vector geometry
Evaluate selective β2-AR activation and cAMP response in skeletal muscle models
OX1R antagonist scaffold design
Rigid 2-azabicyclo[2.2.1]heptane core replacing flexible rings
Assess binding affinity and metabolic stability improvement over flexible analogs
PROTAC conjugate library synthesis
Orthogonal Boc/alcohol functionalization handles
Verify sequential functionalization efficiency and rigid linker orientation
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